2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Description
The compound 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide is a dihydropyrimidinone derivative featuring an acetamide moiety substituted with a 4-methoxybenzyl group.
Properties
Molecular Formula |
C16H20N4O3 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H20N4O3/c1-3-12-8-15(22)20(16(17)19-12)10-14(21)18-9-11-4-6-13(23-2)7-5-11/h4-8H,3,9-10H2,1-2H3,(H2,17,19)(H,18,21) |
InChI Key |
MTFJHRPRCCOZBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
The 2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidine intermediate is typically synthesized via Biginelli-like condensation or cyclocondensation of ethyl acetoacetate, urea, and an ethyl-group donor (e.g., ethylamine hydrochloride).
Representative Protocol (Adapted from):
-
Reactants : Ethyl acetoacetate (10 mmol), urea (10 mmol), ethylamine hydrochloride (10 mmol), and 4-(dimethylamino)pyridine (DMAP, 1 mmol) in ethanol (100 mL).
-
Conditions : Reflux at 80°C for 2–3 hours.
-
Workup : Precipitation upon cooling, filtration, and recrystallization from acetic acid.
Key Variables :
Acetamide Side-Chain Introduction
The N-[(4-methoxyphenyl)methyl]acetamide group is introduced via chloroacetylation followed by amine coupling .
Chloroacetylation of 4-Methoxybenzylamine
Steps (Adapted from):
-
Reactants : 4-Methoxybenzylamine (0.05 mol) and chloroacetyl chloride (0.06 mol) in acetone (50 mL).
-
Base : K₂CO₃ (0.06 mol) neutralizes HCl byproduct.
-
Conditions : Reflux at 56°C for 4–5 hours.
-
Workup : Ice-water quench, filtration, and vacuum drying.
-
Yield : 85–90%.
Coupling with Pyrimidine Core
-
Reactants : 2-Amino-4-ethyl-6-oxo-1,6-dihydropyrimidine (0.01 mol) and 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide (0.01 mol) in dry DMF (20 mL).
-
Base : Anhydrous K₂CO₃ (0.01 mol).
-
Conditions : Stirring at 25°C for 8–10 hours.
-
Workup : Ice-water precipitation, acetic acid acidification, and recrystallization from methanol.
Optimization Insights :
-
Solvent : DMF facilitates SN2 displacement due to high polarity.
-
Temperature : Room temperature minimizes side reactions (e.g., pyrimidine ring degradation).
Reaction Optimization and Scalability
Catalytic Enhancements
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 68 | 95 |
| DMF | 75 | 92 |
| Acetonitrile | 62 | 90 |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity using C18 column (acetonitrile:water = 70:30).
-
Melting Point : 214–216°C (decomposition observed above 220°C).
Challenges and Alternative Routes
Competing Side Reactions
Green Chemistry Approaches
-
Solvent-Free Synthesis : Ball-milling techniques achieve 65% yield but require longer durations (12 hours).
-
Biocatalysis : Lipase-mediated acetylation trials show <50% conversion, limiting practicality.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Cycle Time | 10 hours | 18 hours |
| Overall Yield | 70% | 65% |
| Purity | >98% | 95% |
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a dihydropyrimidinone core structure, characterized by an amino group, an ethyl substituent, and a methoxyphenyl group. The presence of these functional groups allows for diverse interactions with biological targets. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Dihydropyrimidinone Core : Utilizing reagents such as potassium permanganate for oxidation.
- Substitution Reactions : Introducing the methoxyphenyl group through electrophilic aromatic substitution or similar methodologies.
The synthesis requires careful control of reaction conditions to optimize yield and purity, often employing high-purity reagents and specific solvents to enhance selectivity.
Biological Activities
Research indicates that compounds similar to 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that related dihydropyrimidine derivatives possess antifungal and antibacterial activities. For instance, QSAR studies indicate structural requirements for inhibiting fungal growth .
- Anticonvulsant Activity : Certain derivatives have been evaluated for their potential as anticonvulsants, suggesting that modifications to the dihydropyrimidine structure can enhance pharmacological effects .
Applications in Medicinal Chemistry
The unique structure of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide positions it as a candidate for drug development in several therapeutic areas:
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial Agents | Effective against resistant strains of bacteria and fungi. |
| Neurological Disorders | Potential use in treating epilepsy or other seizure disorders. |
| Cancer Therapeutics | Investigated for its ability to inhibit tumor growth through targeted action on cancer cells. |
Case Studies
- Antifungal Activity Study : A study assessed the antifungal efficacy of dihydropyrimidine derivatives, including compounds similar to the target molecule. The results indicated promising activity against various fungal strains, supporting further investigation into structural modifications that could enhance potency .
- Pharmacological Evaluation : In another study focused on anticonvulsant properties, derivatives were synthesized and subjected to pharmacological testing. The findings suggested that specific substitutions on the dihydropyrimidine scaffold significantly influenced anticonvulsant activity .
- Mechanism of Action Investigations : Interaction studies with biological targets such as enzymes or receptors have been crucial in elucidating the mechanisms through which these compounds exert their effects. Understanding these interactions can lead to optimized drug designs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrimidinone Modifications
Substituent Effects on the Pyrimidinone Ring
- Ethyl vs. Methyl Groups: The ethyl group at position 4 of the pyrimidinone ring in the target compound contrasts with analogs like N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (), which has a methyl group at position 3.
- Amino Group at Position 2: The 2-amino substituent in the target compound is absent in analogs like 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide (). This amino group can participate in hydrogen bonding, influencing target affinity and metabolic stability .
Thioether vs. Oxygen Linkages
Variations in the N-Substituent of Acetamide
4-Methoxybenzyl vs. Heterocyclic Substituents
- Benzodioxol Group: The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide () replaces the 4-methoxybenzyl group with a benzodioxol moiety.
- Thiazole and Pyridine Rings :
Compounds like BI83099 () and 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide () incorporate thiazole or pyridine rings. These heterocycles may improve binding to metal ions or aromatic residues in target proteins .
Halogenated Aryl Groups
- The dichlorophenyl group in 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () introduces halogen bonding capabilities, which can enhance target affinity but may also increase toxicity risks .
Biological Activity
The compound 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide , also referred to as P574-1366, belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 286.33 g/mol. The compound features multiple functional groups that contribute to its biological activity, including an acetamide moiety and a pyrimidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 286.33 g/mol |
| LogP | 0.820 |
| Water Solubility (LogSw) | -2.10 |
| pKa (Acid Dissociation) | 12.71 |
The biological activity of P574-1366 can be attributed to its interaction with various biological targets:
- Serine Protease Inhibition : The compound is included in libraries targeting serine proteases, which play crucial roles in numerous physiological processes, including blood coagulation and immune response .
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antiviral properties against various viruses, including hepatitis C and influenza . The specific mechanism involves inhibition of viral replication and interference with viral enzyme activity.
- Anticancer Potential : Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Antiviral Properties
In vitro studies have demonstrated that P574-1366 exhibits significant antiviral activity against several viral strains. For instance, compounds structurally related to P574-1366 have been shown to inhibit the replication of influenza viruses with IC50 values in the low micromolar range .
Anticancer Activity
A study evaluating the anticancer effects of related pyrimidine derivatives reported that certain compounds displayed high cytotoxicity against human cancer cell lines. The IC50 values ranged significantly depending on the specific structure and substituents present on the pyrimidine ring .
Case Studies
- Study on Antiviral Efficacy : A recent investigation into the antiviral efficacy of pyrimidine derivatives found that modifications to the phenyl group significantly enhanced activity against HCV, suggesting a structure-activity relationship critical for optimizing therapeutic efficacy .
- Cancer Cell Line Testing : In a comparative study involving various pyrimidine derivatives, P574-1366 was evaluated against colon cancer cell lines (HCT116). Results indicated a notable reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide?
The synthesis typically involves multi-step reactions, starting with the construction of the dihydropyrimidinone core followed by functionalization of the acetamide group. Key steps include:
- Core formation : Cyclocondensation of ethyl acetoacetate with urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidinone ring .
- Acetamide coupling : Reaction of the pyrimidinone intermediate with 4-methoxybenzyl chloride or bromide in the presence of a base (e.g., triethylamine) in aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm the presence of the 4-ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and the 4-methoxybenzyl moiety (δ ~3.8 ppm for OCH₃, δ ~4.4 ppm for CH₂) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ peak) and assess purity .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3200–3400 cm⁻¹) groups .
Q. How can solubility and stability be evaluated for in vitro assays?
- Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4) or cell culture media. Turbidity assays or HPLC can quantify solubility limits .
- Stability tests : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) and monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Variable selection : Key factors include temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., HCl concentration), and reaction time .
- Response surface methodology : Use a central composite design to model interactions between variables. For example, a 3² factorial design can optimize temperature (60–100°C) and catalyst concentration (0.5–2.0 eq) .
- Validation : Confirm predicted optimal conditions (e.g., 80°C, 1.5 eq HCl) with triplicate runs to ensure reproducibility .
Q. What computational strategies integrate with experimental synthesis for rational design?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for key steps like cyclocondensation .
- Molecular docking : Screen the compound against target proteins (e.g., kinases) to prioritize derivatives for synthesis .
- Machine learning : Train models on existing reaction data (e.g., solvent effects, yields) to predict optimal conditions for novel analogs .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (e.g., ATP levels vs. MTT) .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes from independent studies. For example, IC₅₀ variations in antimicrobial assays may arise from differences in bacterial strains .
Q. What methodologies validate target engagement in mechanism-of-action studies?
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand binding by measuring target protein stability after compound treatment .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff) between the compound and purified targets .
- CRISPR knockouts : Validate specificity by comparing compound efficacy in wild-type vs. target gene-knockout cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in NMR spectral data for structurally similar analogs?
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may shift NH or carbonyl peaks .
- Tautomeric equilibria : For dihydropyrimidinones, keto-enol tautomerism can alter peak splitting (e.g., NH protons at δ ~10–12 ppm) .
- Dynamic NMR : Variable-temperature studies can resolve overlapping signals caused by slow conformational exchange .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in [Journal of Applied Pharmaceutical Science] for analogous compounds .
- Statistical design : Follow ICReDD’s integrated computational-experimental framework for reaction optimization .
- Biological assays : Adapt protocols from [Biopolymers and Cell] for cytotoxicity and target engagement studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
